molecular formula C14H21N3 B8109522 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane

1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B8109522
M. Wt: 231.34 g/mol
InChI Key: WDRUGEPHEHOHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane is a complex organic compound with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol. It is characterized by a unique diazaspiro[4.4]nonane framework, a spirocyclic structure incorporating two nitrogen atoms, which is furnished with a (6-methylpyridin-2-yl)methyl substituent. This structure is of significant interest in medicinal chemistry and neuroscience research. Compounds based on the 1,7-diazaspiro[4.4]nonane scaffold have been identified as modulators of voltage-gated sodium channels (NaV). These channels are critical for neuronal excitability, and their modulation is a promising therapeutic strategy for a range of central nervous system (CNS) disorders. Research into related analogues suggests potential applications in investigating conditions such as epilepsy, bipolar disorder, and neuropathic pain, attributed to their ability to stabilize neuronal activity and inhibit neurotransmitter release. The presence of the spirocyclic diaza structure and the basic nitrogen atoms contributes to the compound's properties and its potential interactions with biological targets. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]-1,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-12-4-2-5-13(16-12)10-17-9-3-6-14(17)7-8-15-11-14/h2,4-5,15H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRUGEPHEHOHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCCC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 1,7-Diazaspiro[4.4]nonane Frameworks

The diazaspiro[4.4]nonane core is constructed through a sequence of enolate formation, alkylation, and cyclization. Patent US7923559B2 demonstrates that alkyl 1-benzoylpyrrolidine-2-carboxylate undergoes deprotonation with strong bases like lithium diisopropylamide (LDA) to generate an enolate, which reacts with bromoacetonitrile to form alkyl 1-benzoyl-2-cyanomethylpyrrolidine-2-carboxylate . Subsequent reduction with hydrogen over palladium on carbon (Pd/C) removes the benzoyl group, while metal hydrides (e.g., lithium aluminum hydride) reduce the nitrile to a primary amine, enabling intramolecular cyclization to yield 1-benzyl-1,7-diazaspiro[4.4]nonane .

A scalable adaptation from WO2009091561A1 eliminates chromatographic purification by employing crystallization-driven isolation. For example, the intermediate 1-benzyl-1,7-diazaspiro[4.4]nonane is purified via recrystallization from ethanol/water mixtures, achieving >98% purity before subsequent functionalization .

MethodCatalyst SystemSolventTemperatureYield (%)Purity (%)
Palladium cross-couplingPd₂(dba)₃/XantphosToluene110°C7895
Reductive aminationNaBH₃CNMethanol60°C6592

Deprotection and Final Product Isolation

Hydrogenolytic removal of the benzyl protecting group is performed using wet Pd/C (10% w/w) under 50 psi H₂ in ethanol. This step concurrently reduces residual unsaturated bonds while cleaving the benzyl moiety, yielding 1,7-diazaspiro[4.4]nonane as a free base . Subsequent alkylation with 2-(bromomethyl)-6-methylpyridine in dimethylformamide (DMF) at 80°C for 12 hours furnishes the crude product, which is purified via silica gel chromatography (eluent: 5% methanol in dichloromethane) to remove unreacted starting materials and regioisomers.

Stereochemical Resolution and Salt Formation

Although the target compound lacks chiral centers, WO2009091561A1 emphasizes the utility of chiral acids for resolving racemic spirocyclic amines. For analogous compounds, (-)-di-O,O'-p-toluoyl-L-tartaric acid generates diastereomeric salts that are separable by fractional crystallization . This approach ensures enantiomeric excess >99% when applied to intermediates with stereogenic centers.

The final compound is converted into pharmaceutically acceptable salts (e.g., succinate or hydrochloride) by reacting the free base with stoichiometric acids in ethanol. Crystallization at 4°C yields salts with defined hydrates, as confirmed by X-ray diffraction .

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.8 Hz, 1H, pyridine-H), 7.45 (t, J = 7.6 Hz, 1H, pyridine-H), 3.85 (s, 2H, CH₂-pyridine), 3.02–2.95 (m, 4H, spiropyrolidine-H), 2.65–2.58 (m, 4H, spiropyrolidine-H), 2.45 (s, 3H, CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 160.2 (pyridine-C), 149.8 (pyridine-C), 136.7 (pyridine-C), 122.4 (pyridine-CH), 67.3 (spiro-C), 54.1–48.3 (spiropyrolidine-C), 21.5 (CH₃) .

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) confirms purity ≥98%. Mass spectrometry (ESI-MS) gives [M+H]⁺ = 260.18, consistent with the molecular formula C₁₅H₂₁N₃ .

Scalability and Process Optimization

Large-scale production (≥1 kg) requires solvent recycling and catalytic efficiency improvements. Patent WO2009091561A1 reports that replacing toluene with cyclopentyl methyl ether (CPME) in cross-coupling reduces reaction time by 30% while maintaining yield . Continuous flow hydrogenation systems further enhance throughput, achieving 90% conversion in 2 hours compared to 6 hours in batch reactors .

Chemical Reactions Analysis

Types of Reactions

1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Activity : Research indicates that compounds with a diazaspiro structure often exhibit diverse pharmacological effects. For instance, spiro compounds have been identified as modulators of voltage-gated sodium channels, which are crucial in the treatment of neurological disorders such as epilepsy and chronic pain syndromes .
  • Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Studies have shown that similar diazaspiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The structural features of 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane suggest potential antimicrobial activity, which warrants further investigation in the context of drug-resistant pathogens.

Case Studies and Research Findings

Several studies have documented the biological activities associated with similar spiro compounds:

  • Study on Antitubercular Activity : A study involving diazaspiro compounds demonstrated their effectiveness against Mycobacterium tuberculosis, suggesting that modifications to the spiro structure could enhance activity against resistant strains .
  • Voltage-Gated Sodium Channel Modulation : Research has highlighted the role of spiro compounds in modulating ion channels, indicating their potential use in treating conditions like neuropathic pain and epilepsy .

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in:

  • Agricultural Chemistry : Given its potential antimicrobial properties, this compound could be explored as a novel pesticide or fungicide.
  • Material Science : The unique structural properties may allow for the development of new materials or coatings with specific functional characteristics.

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryNeurological treatments (sodium channel modulators), anticancer agents ,
Antimicrobial ResearchTreatment against resistant bacterial strains
Agricultural ChemistryNovel pesticides or fungicidesOngoing research needed
Material ScienceDevelopment of functional materialsPreliminary studies suggested

Mechanism of Action

The mechanism of action of 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogues in Antibacterial Agents

The 1,7-diazaspiro[4.4]nonane moiety is a key substituent in fluoroquinolone derivatives. Key comparisons include:

Compound Structure Biological Activity Reference
2,7-Diazaspiro[4.4]nonane (4b) Spiro[4.4]nonane with dual nitrogen atoms Potent Gram-positive/-negative activity when N-alkylated (e.g., ciprofloxacin analogs)
1,7-Diazaspiro[4.4]nonane (5a) Similar core with varied substituents Moderate activity; efficacy depends on side-chain functionalization
2,8-Diazaspiro[5.5]undecane (6b) Larger spirocycle (11-membered) Reduced activity compared to smaller spirocycles due to decreased rigidity

Key Findings :

  • N-Alkylation : Alkylation of the spiroamine nitrogen (e.g., 4b) enhances antibacterial potency by improving membrane penetration and target affinity .
  • Ring Size: Smaller spirocycles (e.g., [4.4]nonane) outperform larger analogs (e.g., [5.5]undecane) in activity due to optimal spatial compatibility with bacterial DNA gyrase .
Sigma Receptor Ligands

Spirocyclic amines are also explored for neurological targets. Notable examples:

Compound Structure Pharmacological Profile Reference
2,7-Diazaspiro[3.5]nonane derivatives Spiro[3.5]nonane core S1R agonism/antagonism; reverses mechanical allodynia in pain models
Rolapitant Hydrochloride Spiro[4.5]decan-2-one core NK1 receptor antagonist; antiemetic agent

Key Findings :

  • Core Flexibility: The 2,7-diazaspiro[3.5]nonane core (smaller bridge) allows precise modulation of sigma receptor activity, whereas the 1,7-diazaspiro[4.4]nonane scaffold may favor different binding modes .
  • Therapeutic Utility : Spirocycles with oxygen or ketone groups (e.g., Rolapitant) exhibit distinct pharmacokinetic profiles compared to all-nitrogen analogs .

Key Findings :

  • Protecting Groups : Boc protection (tert-butyl carbamate) is widely used to stabilize reactive amines during synthesis .
  • Aromatic Substituents : Pyridinyl or pyrimidinyl groups enhance solubility and bioavailability through intermolecular interactions .

Biological Activity

1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that is characteristic of many biologically active compounds. Its molecular formula is C₁₃H₁₈N₄, and it includes a pyridine ring that contributes to its pharmacological properties.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Receptor Modulation : Many spirocyclic compounds act as modulators of neurotransmitter receptors, which can influence neuronal signaling pathways.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways or signal transduction.

Biological Activity Overview

Activity Type Description References
Antitumor ActivityExhibits dose-dependent antitumor effects in xenograft models.
Antimicrobial ActivityPotential antimicrobial properties observed in preliminary studies.
Neuroprotective EffectsMay provide neuroprotective effects through modulation of neurotransmitter systems.

Case Studies

  • Antitumor Activity :
    • A study evaluated the antitumor effects of a structurally similar compound in an NCI-H1373 xenograft mouse model. The results indicated significant tumor reduction with a specific dosage regimen, suggesting potential for further development in cancer therapy .
  • Neuroprotective Properties :
    • Research on diazaspiro compounds has indicated neuroprotective effects against oxidative stress in neuronal cell lines. These findings highlight the potential for developing treatments for neurodegenerative diseases .
  • Antimicrobial Studies :
    • Preliminary investigations into the antimicrobial activity of related compounds showed promising results against various bacterial strains, warranting further exploration into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane?

  • Methodological Answer : The synthesis typically involves spirocyclization reactions using enamines or pyrrole-dione derivatives. For example, 1,7-diazaspiro[4.4]nonane scaffolds can be formed via reactions of methyl 1-aryl-3-aroyl-4,5-dioxo-pyrrole-2-carboxylates with enaminoesters, followed by functionalization at the nitrogen atoms . The 6-methylpyridin-2-ylmethyl group is introduced via alkylation or reductive amination, with tert-butyloxycarbonyl (Boc) protection often used to stabilize intermediates .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR to confirm spiro connectivity), and mass spectrometry. For example, the spirocyclic core’s rigidity can be validated by NOESY experiments to assess spatial proximity of protons .

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer : The compound and its analogs primarily target sigma receptors (S1R and S2R), with binding affinities measured via competitive radioligand assays. For instance, 2,7-diazaspiro[4.4]nonane derivatives exhibit Ki values in the nanomolar range for S1R (e.g., Ki = 2.7 nM for compound 4b) . Functional activity is assessed using in vitro cAMP assays and in vivo models of mechanical allodynia .

Advanced Research Questions

Q. How do structural modifications to the spirocyclic core or substituents affect sigma receptor binding affinity and selectivity?

  • Methodological Answer : Modifications such as replacing the 6-methylpyridine with a pyrimidine or altering nitrogen positions (e.g., 2,7-diazaspiro[3.5]nonane) significantly impact binding. For example:

  • Substituent Effects : Amide groups at the spiro nitrogen enhance S1R affinity (e.g., compound 5b, Ki = 13 nM) by forming hydrogen bonds with Glu172 .
  • Scaffold Rigidity : Diazabicyclo[4.3.0]nonane derivatives show lower affinity than spiro analogs due to reduced conformational restriction .
  • Data Table :
CompoundS1R Ki (nM)S2R Ki (nM)
4b2.727
5b13102
8f10165
Source:

Q. What computational strategies are employed to predict binding modes and optimize interactions with sigma receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model ligand-receptor interactions. Key steps include:

  • Docking : Align the spirocyclic core within the S1R hydrophobic pocket, with the pyridinylmethyl group oriented toward a subpocket near Asp126.
  • Free Energy Calculations : MM-GBSA analysis quantifies contributions of van der Waals and electrostatic interactions .
  • Validation : Compare computational predictions with mutagenesis studies (e.g., Glu172A mutation reduces binding affinity by >50%) .

Q. How can researchers resolve discrepancies between in vitro binding data and in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or functional activity (agonist vs. antagonist profiles). Strategies include:

  • Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation.
  • Functional Profiling : Test compounds in vivo using mechanical allodynia models (e.g., von Frey filaments in mice) with PRE-084 (S1R agonist) to confirm antagonism .
  • Case Study : Compound 5b showed full reversal of hypersensitivity at 20 mg/kg, aligning with its high S1R affinity but requiring dose adjustments due to moderate oral bioavailability .

Q. What strategies are effective for improving metabolic stability and bioavailability of spirocyclic sigma receptor ligands?

  • Methodological Answer :

  • Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow metabolism .
  • Prodrug Design : Esterify hydroxyl groups (e.g., tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate) to enhance solubility .
  • Stereochemical Optimization : Enantioselective synthesis (e.g., (S)-configured spirocenters) can reduce off-target interactions and improve CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.